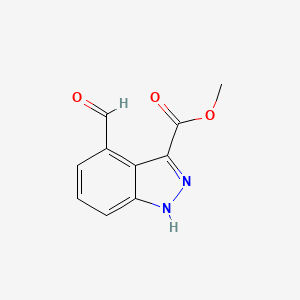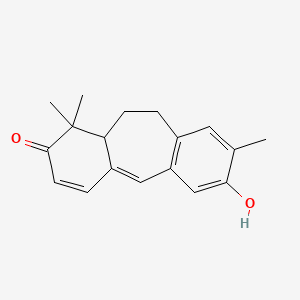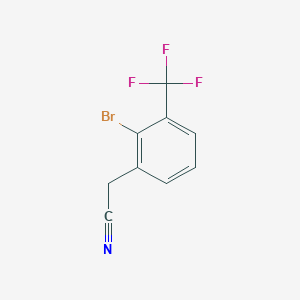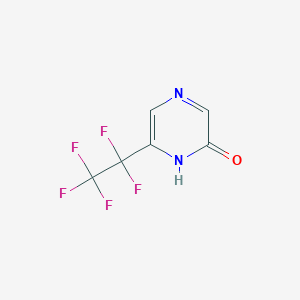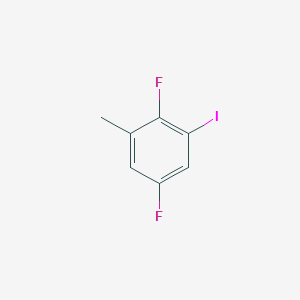![molecular formula C8H5N3O4 B11756680 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11756680.png)
7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by a pyrrolo[3,2-b]pyridine core structure with a nitro group at the 7th position and a carboxylic acid group at the 3rd position. It is a solid, typically appearing as white crystals, and is known for its weak acidic properties. This compound is soluble in organic solvents such as chloroform, methanol, and ethanol but is insoluble in water .
Métodos De Preparación
The synthesis of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of benzopyrrolo[3,2-b]pyridine-3,6-dione with formic acid . The reaction conditions typically include the use of solid alumina and room temperature, followed by the addition of propargylamine to the obtained acetylenes, and finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Análisis De Reacciones Químicas
7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid have been studied for their potential as fibroblast growth factor receptor inhibitors, which play a crucial role in cancer therapy . These derivatives have shown potent activities against FGFR1, FGFR2, and FGFR3, making them promising candidates for the development of anticancer drugs .
Mecanismo De Acción
The mechanism of action of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid and its derivatives involves the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, migration, and angiogenesis. The compound binds to the FGFRs, preventing their activation and subsequent signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition leads to the suppression of tumor growth and metastasis in cancer cells .
Comparación Con Compuestos Similares
7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can be compared to other pyrrolopyridine derivatives, such as 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine . While these compounds share a similar core structure, their functional groups and positions differ, leading to variations in their chemical properties and biological activities. For instance, 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFRs, similar to this compound, but with different potency and selectivity profiles .
Propiedades
Fórmula molecular |
C8H5N3O4 |
|---|---|
Peso molecular |
207.14 g/mol |
Nombre IUPAC |
7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)4-3-10-7-5(11(14)15)1-2-9-6(4)7/h1-3,10H,(H,12,13) |
Clave InChI |
RPXIVEQFKACCHP-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C(=CNC2=C1[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromonaphtho[1,2-b]benzofuran](/img/structure/B11756598.png)
![2-Azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11756605.png)
![7-bromo-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B11756615.png)
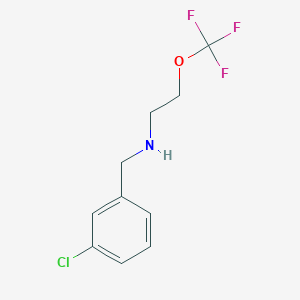
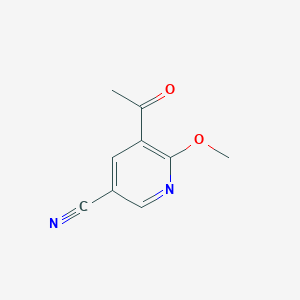
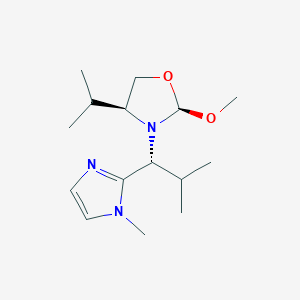
![2-(Prop-2-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11756640.png)
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal](/img/structure/B11756642.png)
![(3S)-3-[(3,4-dihydroxyphenyl)methyl]-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B11756656.png)
